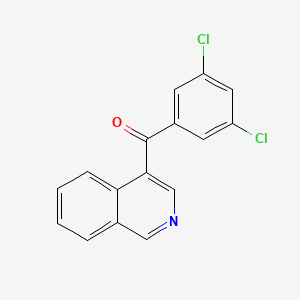

4-(3,5-Dichlorobenzoyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dichlorophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-12-5-11(6-13(18)7-12)16(20)15-9-19-8-10-3-1-2-4-14(10)15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEDZSDKDLGXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 3,5 Dichlorobenzoyl Isoquinoline

Strategic Approaches to Isoquinoline (B145761) Ring System Construction

The formation of the isoquinoline nucleus is a well-explored area of organic synthesis, with a variety of methods available to the synthetic chemist. The choice of method is often dictated by the desired substitution pattern on the final molecule.

Classical Cyclization Reactions and Their Modern Adaptations (e.g., Bischler-Napieralski, Pictet-Spengler reactions)

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. google.comharvard.edu This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). google.comharvard.edu The reaction proceeds via an electrophilic aromatic substitution mechanism and is most effective when the aromatic ring is activated by electron-donating groups. nih.gov Modern adaptations of this reaction have focused on the use of milder reagents and conditions. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine (B119429) has been shown to effect cyclodehydration under gentle conditions, expanding the substrate scope to include more sensitive functionalities. chemicalbook.com

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. thieme-connect.deresearchgate.net This reaction is of significant biological importance as it mimics the biosynthetic pathway of many isoquinoline alkaloids. researchgate.net While traditionally leading to reduced isoquinolines, the resulting tetrahydroisoquinoline can be aromatized to the fully unsaturated isoquinoline. The versatility of the Pictet-Spengler reaction has been enhanced through the development of asymmetric variants, often employing chiral auxiliaries or catalysts to control the stereochemistry at the C-1 position. google.comkhanacademy.org

Contemporary Catalytic Methods for Isoquinoline Scaffolds (e.g., transition-metal catalysis, photocatalysis, electrocatalysis)

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of heterocyclic systems, and isoquinoline synthesis is no exception. Transition-metal catalysis, in particular, has provided a plethora of new and efficient routes. youtube.com Palladium-catalyzed reactions, for example, have been employed in the coupling of o-iodobenzaldehyde imines with terminal acetylenes, followed by a copper-catalyzed cyclization to yield isoquinolines. nih.gov Rhodium(III)-catalyzed C-H activation has also emerged as a powerful tool. For instance, the annulation of N-methoxybenzamides with allenoates has been shown to produce hydroisoquinolones with high regioselectivity. youtube.com Other transition metals like ruthenium have also been utilized in C-H functionalization/annulation strategies. nih.gov

Photocatalysis and electrocatalysis represent emerging frontiers in isoquinoline synthesis, offering green and sustainable alternatives to traditional methods. Visible-light-mediated syntheses have been reported, for instance, in the reaction of isocyanides with acyl peroxides to generate isoquinolines. nih.gov These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

Multicomponent Reaction Strategies for Isoquinoline Synthesis

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. acs.org These reactions are characterized by their operational simplicity, high atom economy, and the ability to rapidly generate molecular diversity. acs.org Several MCRs have been developed for the synthesis of isoquinoline and its derivatives. For example, a three-component reaction of an isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid has been reported to produce complex dihydropyrrolo[2,1-a]isoquinolines. Another example involves the reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) in the presence of a copper(I) catalyst to afford densely functionalized isoquinolines. nih.gov

Tandem Reactions and Formal Cycloadditions for Isoquinoline Ring Formation

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an elegant and efficient approach to complex molecules. The synthesis of isoquinolones from 2-vinylbenzaldehydes and anilines via a tandem imine formation, 6π-electrocyclization, and aerobic oxidation sequence is a notable example. Photoinduced tandem reactions of isoquinoline-1,3,4-triones with alkynes have also been utilized to construct polycyclic frameworks containing the isoquinoline motif.

Formal cycloaddition reactions are another powerful strategy for constructing the isoquinoline ring. A [3+2] cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones has been developed for the asymmetric synthesis of tetrahydroisoquinoline derivatives. The reaction of oxazoles with arynes can proceed via a [4+2] cycloaddition-ring-opening pathway to furnish functionalized isoquinolines. Furthermore, aza-Diels-Alder reactions of arylideneaminopyrroles with benzyne (B1209423) have been shown to produce pyrrolo[2,3-c]isoquinolines.

Introduction of the 3,5-Dichlorobenzoyl Moiety

The introduction of the 3,5-dichlorobenzoyl group at the C-4 position of the isoquinoline ring is a challenging transformation that requires careful consideration of regioselectivity.

Regioselective Acylation and Benzoylation Techniques at the Isoquinoline C-4 Position

Direct Friedel-Crafts acylation of isoquinoline is generally not a viable method for introducing an acyl group at the C-4 position. The isoquinoline ring is deactivated towards electrophilic aromatic substitution, and when it does occur, it typically favors the C-5 and C-8 positions.

A more plausible strategy involves the synthesis of a pre-functionalized isoquinoline that can then be elaborated to introduce the desired benzoyl group. One such approach is the palladium-catalyzed carbonylative cyclization of N-tert-butyl-2-(1-alkynyl)benzaldimines with an appropriate aryl halide. While not demonstrating the specific use of 3,5-dichlorophenyl halides, this method provides a general route to 4-aroylisoquinolines. The starting N-tert-butyl-2-(1-alkynyl)benzaldimines are readily prepared from the corresponding 2-bromoarenecarboxaldehyde and a terminal acetylene (B1199291) via a Sonogashira coupling, followed by condensation with tert-butylamine.

Another potential route involves the generation of a nucleophilic isoquinoline species that can react with an electrophilic benzoylating agent. A metal-free method for the C-4 alkylation of isoquinolines has been described using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile. This proceeds via a temporary dearomatization strategy where benzoic acid adds to the C-1 position, allowing the resulting 1,2-dihydroisoquinoline (B1215523) to act as a nucleophile at C-4. While this has been demonstrated for alkylation, a similar strategy with a suitable 3,5-dichlorobenzoyl electrophile could potentially be developed.

Alternatively, the synthesis could proceed through a 4-haloisoquinoline intermediate. The halogen at the C-4 position could then be subjected to a metal-catalyzed cross-coupling reaction with a suitable organometallic reagent derived from 3,5-dichlorobenzene, or a carbonylation reaction in the presence of 3,5-dichloroaniline (B42879) or a related nucleophile. The synthesis of 4-chloroisoquinolines can be achieved through various methods, including the trapping of a lithiated isoquinoline intermediate with a chlorinating agent. youtube.com

The necessary reagent, 3,5-dichlorobenzoyl chloride, can be synthesized from 3,5-dichlorobenzoic acid using standard methods such as reaction with thionyl chloride or oxalyl chloride. acs.org Patents also describe industrial-scale syntheses of this important intermediate. thieme-connect.de

Below is a table summarizing examples of C4-functionalized isoquinolines from the literature, which, while not the target compound, illustrate the types of transformations that have been successfully employed.

| Entry | Isoquinoline Derivative | Synthetic Method | Reagents and Conditions | Yield (%) | Reference |

| 1 | 4-(4-Methylbenzoyl)-3-phenylisoquinoline | Pd-catalyzed carbonylative cyclization | 1-phenyl-2-(2-( (tert-butylimino)methyl)phenyl)ethyne, 4-iodotoluene, CO, Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMF, 100 °C | 75 | |

| 2 | 4-(Butan-2-one-yl)isoquinoline | Metal-free C-4 alkylation | Isoquinoline, methyl vinyl ketone, benzoic acid, 80 °C | 73 | |

| 3 | 4-Chloro-3-fluoro-7-(trimethylsilyl)isoquinoline | Trapping of lithiated intermediate | N,N-bis(p-methoxybenzyl)-2-methyl-5-(trimethylsilyl)benzamide, 4-fluorobenzonitrile, n-BuLi, THF; then C₂Cl₆ | 85 | youtube.com |

Functional Group Interconversion Strategies for Dichlorobenzoyl Integration

The synthesis of 4-(3,5-Dichlorobenzoyl)isoquinoline predominantly relies on the strategic introduction of the 3,5-dichlorobenzoyl moiety onto the isoquinoline scaffold. The most direct and widely applicable method for this transformation is the Friedel-Crafts acylation reaction. This powerful C-C bond-forming reaction involves the electrophilic substitution of an aromatic proton with an acyl group.

In this context, isoquinoline is treated with 3,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst. The Lewis acid, typically a strong one like aluminum chloride (AlCl₃), activates the acyl chloride, rendering it a potent electrophile (the acylium ion). The electron-rich isoquinoline ring then acts as a nucleophile, attacking the acylium ion. The substitution preferentially occurs at the C4 position due to the electronic properties and directing effects of the heterocyclic nitrogen atom.

Alternative functional group interconversion (FGI) strategies, while less direct, can also be envisioned. mit.eduvanderbilt.eduorganic-chemistry.org For instance, a 4-halo-isoquinoline could undergo a metal-catalyzed cross-coupling reaction with a suitable organometallic reagent derived from 3,5-dichlorobenzene, such as an organomagnesium (Grignard) or organozinc species, followed by oxidation of an introduced functional group to the ketone. However, Friedel-Crafts acylation remains the more straightforward and atom-economical approach for the direct introduction of the dichlorobenzoyl group.

A general scheme for the Friedel-Crafts acylation is presented below:

Scheme 1: Friedel-Crafts Acylation for the Synthesis of this compound

(Note: This is a representative scheme. Specific reaction conditions may vary.)

Mechanistic Investigations of Benzoylation Reactions

The benzoylation of isoquinoline, specifically leading to this compound, proceeds through a well-established electrophilic aromatic substitution mechanism, characteristic of Friedel-Crafts reactions. ethz.chacs.org The reaction can be dissected into several key steps:

Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the 3,5-dichlorobenzoyl chloride. This polarization of the carbon-chlorine bond facilitates the departure of the chloride ion, which forms a complex with the Lewis acid ([AlCl₄]⁻). This process generates a highly reactive electrophile, the 3,5-dichlorobenzoylium ion.

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich isoquinoline ring acts as the nucleophile. The C4 position is susceptible to electrophilic attack. The π-electrons of the isoquinoline ring attack the electrophilic carbon of the acylium ion, forming a new C-C bond. This disrupts the aromaticity of the heterocyclic ring and results in the formation of a resonance-stabilized carbocation intermediate, known as the Wheland or sigma complex.

Deprotonation and Aromatization: In the final step, a weak base, typically the [AlCl₄]⁻ complex or the solvent, abstracts the proton from the C4 position of the sigma complex. This restores the aromaticity of the isoquinoline ring system and yields the final product, this compound. The Lewis acid catalyst is regenerated in this step.

Mechanistic studies, often employing spectroscopic techniques and kinetic analysis, have elucidated the importance of the catalyst's role in activating the acylating agent and the stability of the intermediate sigma complex in determining the reaction's outcome and regioselectivity. beilstein-journals.org

Optimization of Synthetic Routes and Yield Enhancement

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of the reaction conditions. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, and the stoichiometry of the reagents.

Reaction Condition Parameter Optimization (e.g., solvent effects, temperature, catalysts, reagents)

The optimization of the synthesis of aryl-substituted isoquinolines often involves a systematic variation of reaction parameters to maximize the yield and minimize the formation of byproducts. researchgate.netjournalirjpac.com

Catalyst: The choice and amount of the Lewis acid catalyst are critical. Strong Lewis acids like aluminum chloride are highly effective but can sometimes lead to side reactions or complexation with the nitrogen of the isoquinoline. Milder Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), may offer better selectivity in some cases. The molar ratio of the catalyst to the acylating agent is a key variable to optimize.

Solvent: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate and selectivity. For Friedel-Crafts acylations, common solvents include non-polar, aprotic liquids like carbon disulfide (CS₂), nitrobenzene, or chlorinated hydrocarbons such as dichloromethane (B109758) (DCM). The choice of solvent can affect the activity of the catalyst and the stability of the intermediates.

Temperature: The reaction temperature significantly impacts the reaction rate. While higher temperatures can accelerate the reaction, they may also promote the formation of undesired byproducts. The optimal temperature is often determined empirically, balancing reaction speed with selectivity.

Reagents: The purity of the starting materials, isoquinoline and 3,5-dichlorobenzoyl chloride, is paramount. The molar ratio of the isoquinoline to the acylating agent is also optimized to ensure complete conversion of the limiting reagent.

An interactive data table illustrating the hypothetical optimization of reaction conditions for a related acylation reaction is shown below.

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | AlCl₃ (1.1) | CS₂ | 0 to rt | 4 | 65 |

| 2 | AlCl₃ (1.5) | CS₂ | 0 to rt | 4 | 78 |

| 3 | AlCl₃ (1.5) | DCM | 0 to rt | 6 | 72 |

| 4 | FeCl₃ (1.5) | CS₂ | rt | 8 | 55 |

| 5 | AlCl₃ (1.5) | Nitrobenzene | 0 to rt | 3 | 85 |

This table is a representative example based on typical optimization studies for Friedel-Crafts reactions and does not represent experimentally verified data for the specific target compound.

Green Chemistry Principles and Sustainable Synthetic Approaches in Isoquinoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like isoquinolines to reduce the environmental impact of chemical processes. epitomejournals.com

Greener Solvents: Efforts are being made to replace hazardous traditional solvents like carbon disulfide and chlorinated hydrocarbons with more environmentally benign alternatives. Ionic liquids and deep eutectic solvents are being explored as recyclable and less toxic reaction media.

Catalysis: The development of more efficient and recyclable catalysts is a key area of green chemistry. This includes the use of solid acid catalysts, such as zeolites or clays, which can be easily separated from the reaction mixture and reused, minimizing waste. nih.gov

Alternative Energy Sources: Microwave irradiation and mechanochemistry (ball-milling) are being investigated as alternative energy sources to conventional heating. beilstein-journals.org These methods can often lead to significantly shorter reaction times, higher yields, and reduced energy consumption. Mechanochemical synthesis, being a solvent-free approach, is particularly attractive from a green chemistry perspective. beilstein-journals.org

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste. Direct C-H functionalization reactions are a prime example of atom-economical processes that are being developed for the synthesis of isoquinoline derivatives. rsc.org

The adoption of these green and sustainable approaches in the synthesis of this compound and related compounds holds the promise of making their production more environmentally friendly and economically viable.

Chemical Reactivity and Derivatization Strategies of 4 3,5 Dichlorobenzoyl Isoquinoline

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core

The reactivity of the isoquinoline ring in 4-(3,5-dichlorobenzoyl)isoquinoline is governed by the electron-withdrawing nature of the nitrogen atom and the attached benzoyl group. This electronic profile dictates the preferred sites for substitution reactions.

Electrophilic Aromatic Substitution: The pyridine (B92270) ring's deactivation by the nitrogen atom directs electrophilic attacks to the more electron-rich benzene (B151609) ring. gcwgandhinagar.comquimicaorganica.org Consequently, electrophilic substitution reactions, such as nitration and sulfonation, are predicted to occur primarily at the C5 and C8 positions. gcwgandhinagar.comquimicaorganica.orgarsdcollege.ac.inyoutube.com The stability of the resulting cationic intermediate favors substitution at these sites. quimicaorganica.org However, bromination can yield the 4-substituted product. arsdcollege.ac.in

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient pyridine ring is susceptible to nucleophilic attack. These reactions preferentially occur at the C1 position. youtube.comquimicaorganica.orgquora.comuop.edu.pk The presence of a halogen at positions 2 or 4 of a quinoline (B57606) ring readily facilitates nucleophilic substitution. quimicaorganica.org The stability of the intermediate, where the negative charge can be delocalized onto the nitrogen atom, is a key factor driving this regioselectivity. quimicaorganica.orgquora.com

Reactions at the Benzoyl Moiety

The 3,5-dichlorobenzoyl portion of the molecule presents further opportunities for chemical modification. While the chlorine atoms are generally unreactive towards traditional nucleophilic aromatic substitution, modern cross-coupling methodologies could enable their replacement. Techniques such as the Suzuki or Buchwald-Hartwig reactions could potentially be employed to introduce a variety of substituents, thereby expanding the structural diversity of the compound.

Furthermore, the benzoyl group itself is a product of the reaction between a benzene ring and an acyl chloride, a common transformation in organic synthesis. wikipedia.orgsciencemadness.orgbyjus.comchemicalbook.com This linkage is stable under many conditions, but its formation via Friedel-Crafts acylation is a cornerstone of creating such diaryl ketones. wikipedia.orgbyjus.com

Transformations Involving the Carbonyl Group

The ketone functional group is a versatile hub for a wide array of chemical transformations, allowing for the synthesis of a broad spectrum of derivatives.

Reduction: The carbonyl can be readily reduced to a secondary alcohol, yielding 4-((3,5-dichlorophenyl)(hydroxy)methyl)isoquinoline. libretexts.orgwikipedia.org This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.inchemguide.co.uk The choice of reagent can be significant, with NaBH₄ being a milder and more selective agent suitable for ketones and aldehydes. wikipedia.org This reaction introduces a new chiral center and a hydrogen-bond-donating group, which can profoundly influence the molecule's biological interactions.

Oxidation: While aldehydes are readily oxidized to carboxylic acids, ketones are generally resistant to oxidation. ncert.nic.in Harsh conditions are required to cleave the carbon-carbon bonds adjacent to the carbonyl group.

Amidation and Related Reactions: The carbonyl group can undergo condensation reactions with various nitrogen-containing nucleophiles.

Oxime Formation: Reaction with hydroxylamine (B1172632) leads to the formation of a ketoxime. wikipedia.orgchemtube3d.comquora.combyjus.comyoutube.com This reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. chemtube3d.comquora.comyoutube.com

Reductive Amination: A powerful method for synthesizing amines from ketones is reductive amination. wikipedia.orgchemistrysteps.comlibretexts.org This process involves the initial formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine. wikipedia.orglibretexts.orgacs.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN). chemistrysteps.comlibretexts.org This method can be used to introduce primary, secondary, or tertiary amines depending on the starting amine. chemistrysteps.com

Derivatization for Structural Diversity and Advanced Research Probes

The strategic derivatization of this compound is a key approach for generating structurally diverse compound libraries and for creating sophisticated molecular tools for research. acs.org

Strategies for Introducing Diverse Substituents

A primary avenue for creating structural diversity is through the functionalization of the isoquinoline and benzoyl rings. As mentioned, cross-coupling reactions on the dichlorobenzoyl moiety can introduce a wide range of new chemical groups. On the isoquinoline core, electrophilic substitution can install functional handles that can be further elaborated. For example, a nitro group can be reduced to an amine, which can then be subjected to a variety of transformations to append new substituents.

Modifications for Spectroscopic Analysis

To facilitate the study of its biological interactions, this compound can be tagged with spectroscopic probes. nih.govrsc.org Fluorescent labeling, for instance, involves the covalent attachment of a fluorophore, such as fluorescein (B123965) or rhodamine, to the molecule. This allows for the visualization of the compound in cells and tissues using techniques like fluorescence microscopy. The synthesis of such probes can be achieved by incorporating a reactive functional group into the parent molecule that can then be conjugated to a fluorescent dye. vichemchemie.com

Generation of Analogs for Structure-Activity Relationship Studies

The systematic synthesis of analogs is fundamental to understanding how the chemical structure of a molecule relates to its biological activity (Structure-Activity Relationship, SAR). nih.govresearchgate.netnih.gov For isoquinoline-based compounds, SAR studies have been crucial in identifying key structural features for various biological targets. acs.org

Key strategies for SAR studies on this compound would involve:

Modification of the Benzoyl Substituents: Replacing the dichloro substituents with other groups (e.g., methyl, methoxy) to probe the electronic and steric requirements for activity.

Positional Isomerism: Moving the chloro substituents to different positions on the benzoyl ring (e.g., 2,4- or 3,4-dichloro) to assess the importance of the substitution pattern.

Isoquinoline Ring Substitution: Introducing substituents at various positions on the isoquinoline ring to explore potential interactions with target biomolecules.

Alteration of the Linker: Modifying the ketone linker, for example, by reducing it to an alcohol or converting it to an oxime, to understand its role in biological activity.

Through such systematic modifications, a detailed understanding of the pharmacophore can be developed, guiding the design of more potent and selective analogs. nih.govacs.org

Spectroscopic and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual protons and carbon atoms, respectively, within the molecule.

In the context of isoquinoline (B145761) derivatives, ¹H NMR is particularly useful for determining the substitution patterns on the isoquinoline and benzoyl rings. The chemical shifts (δ), multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) of the proton signals offer insights into the connectivity of the atoms. For instance, the protons on the isoquinoline ring system and the dichlorobenzoyl moiety will exhibit characteristic chemical shifts and coupling patterns that allow for their specific assignment. In some cases, the signals for certain protons, such as those at C-1 and C-3 of a dihydroisoquinoline ring, may be broadened or even absent in certain solvents like CDCl₃, indicating dynamic processes or interactions with the solvent. ias.ac.in

¹³C NMR complements the proton data by providing the chemical shifts of each carbon atom, which is indicative of its hybridization and electronic environment. The carbonyl carbon of the benzoyl group, for example, would appear at a characteristic downfield chemical shift.

Advanced NMR Techniques (e.g., 2D-NMR, NOESY) in Complex Structure Elucidation

For complex molecules where one-dimensional NMR spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish correlations between different nuclei. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to determine which protons are coupled to each other and which protons are attached to which carbon atoms, respectively.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. nih.gov For 4-(3,5-Dichlorobenzoyl)isoquinoline, MS analysis would confirm its molecular weight.

The fragmentation patterns observed in the mass spectrum are also highly informative for structural elucidation. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions provide clues about the different structural motifs present. For isoquinoline alkaloids, characteristic fragmentation pathways include the loss of substituents and cleavage of the ring systems. nih.gov The presence of two chlorine atoms in this compound would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, which is a powerful diagnostic feature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). sci-hub.se This precision allows for the unambiguous determination of the elemental formula of a compound. sci-hub.seimrpress.com For this compound, HRMS would be able to distinguish its exact molecular formula from other potential formulas with the same nominal mass. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

| Technique | Information Provided | Relevance to this compound |

| ¹H NMR | Chemical environment and connectivity of protons | Determines substitution patterns on the isoquinoline and benzoyl rings. |

| ¹³C NMR | Chemical environment of carbon atoms | Confirms the carbon skeleton and functional groups. |

| 2D-NMR (COSY, HSQC) | Proton-proton and proton-carbon correlations | Resolves complex spectra and confirms atom connectivity. |

| NOESY | Through-space proton-proton interactions | Elucidates stereochemistry and conformation. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Confirms molecular weight and provides structural clues from fragments. |

| HRMS | Precise molecular weight and elemental formula | Unambiguously determines the molecular formula. |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O (carbonyl) stretching of the ketone group, C=N stretching of the isoquinoline ring, and C-Cl stretching from the dichlorobenzoyl moiety. The aromatic C-H and C=C stretching vibrations would also be present. IR spectroscopy can also be used to monitor the progress of a reaction, for example, by observing the appearance of the carbonyl peak as the synthesis of this compound proceeds.

| Parameter | Description |

| Crystal System | The crystal system (e.g., triclinic, monoclinic) describes the symmetry of the unit cell. researchgate.net |

| Space Group | The space group provides a complete description of the symmetry of the crystal. researchgate.net |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). researchgate.net |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom within the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable to derivatives)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is particularly useful for the analysis of chiral molecules. While this compound itself is likely not chiral, if it were to be used as a scaffold for the synthesis of chiral derivatives, CD spectroscopy would be an essential tool for characterizing these new compounds. The CD spectrum provides information about the absolute configuration and conformation of chiral molecules in solution.

Computational Chemistry and Molecular Modeling Studies of 4 3,5 Dichlorobenzoyl Isoquinoline

Conformational Analysis and Energy Minimization

Methods such as molecular mechanics (e.g., MM2 force field), semi-empirical calculations, and ab initio methods are employed to explore the conformational space. nih.gov These calculations aim to identify low-energy, stable conformations. For similar bicyclic systems like tetrahydroisoquinolines, studies have shown that the heterocyclic ring often adopts a half-chair conformation, with bulky substituents favoring a pseudo-equatorial position to minimize steric strain. nih.gov In the case of 4-(3,5-Dichlorobenzoyl)isoquinoline, a key parameter would be the torsion angle between the plane of the isoquinoline (B145761) and the benzoyl group. Energy minimization calculations would reveal the rotational barriers and the most stable conformers. Experimental techniques like high-field NMR spectroscopy and single-crystal X-ray analysis can then be used to validate these computational findings. nih.gov

A qualitative conformational analysis suggests that the molecule will have several low-energy states corresponding to different rotational angles of the benzoyl group, influenced by steric hindrance and electronic interactions between the aromatic systems. ethz.ch

Table 1: Hypothetical Energy Minima for Key Torsional Angle in this compound

| Torsional Angle (Isoquinoline-Carbonyl-Benzene) | Relative Energy (kcal/mol) | Conformation Description |

| ~60° | 0.0 | Staggered, low-energy minimum |

| ~180° | 2.5 | Eclipsed, transition state |

| ~240° | 0.2 | Staggered, slightly higher energy minimum |

| ~360°/0° | 5.0 | Eclipsed, high-energy state |

Note: This table is illustrative and represents typical data obtained from a dihedral driver calculation. Actual values would require specific computational analysis.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. These calculations are fundamental for understanding chemical reactivity, stability, and spectroscopic properties. researchgate.net For this compound, DFT can be used to compute a variety of electronic descriptors.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For this compound, the electronegative oxygen of the carbonyl group and the nitrogen of the isoquinoline ring are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. The dichlorophenyl ring and the hydrogen atoms would represent areas of positive or neutral potential. nih.gov

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability nih.gov |

| Dipole Moment | ~3.5 D | Measures overall polarity of the molecule |

| Molecular Electrostatic Potential | Negative: Carbonyl Oxygen, Isoquinoline Nitrogen | Predicts sites for non-covalent interactions |

Note: These values are hypothetical and serve to illustrate the output of quantum chemical calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To investigate the potential of this compound as a therapeutic agent, molecular docking and molecular dynamics (MD) simulations are essential. These methods predict how a ligand (the molecule) binds to the active site of a biological target, such as an enzyme or a receptor. nih.gov The isoquinoline scaffold is known to be a component of inhibitors for various kinases, such as cyclin-dependent kinases (CDKs). nih.gov

Molecular docking involves placing the ligand into the binding pocket of a protein in various orientations and conformations to find the most favorable binding mode, typically estimated by a scoring function that approximates the binding free energy. nih.gov For this compound, docking studies could explore its interactions with targets like CDK4/6 or aromatase, where similar scaffolds have shown activity. nih.gov Key interactions would likely involve hydrogen bonds with polar residues and hydrophobic interactions with nonpolar pockets of the active site. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.govresearchgate.net MD simulations provide a more dynamic picture, showing how the ligand and protein adjust their conformations in a simulated physiological environment. nih.gov The stability of the complex, along with the persistence of key interactions, provides stronger evidence for the predicted binding mode. researchgate.net

Table 3: Illustrative Molecular Docking Results against a Hypothetical Kinase Target

| Parameter | Value/Description |

| Target Protein | Cyclin-Dependent Kinase 4 (CDK4) |

| PDB ID | Example: 2W96 |

| Binding Energy (Score) | -9.8 kcal/mol |

| Key Interacting Residues | Val27, His100, Asp102, Leu152 nih.gov |

| Types of Interactions | Hydrogen bond between carbonyl oxygen and backbone NH of Val96; Pi-stacking between isoquinoline ring and Phe98; Hydrophobic interactions with Leu14, Val77. |

Note: This table is a hypothetical representation of docking results, with interactions modeled after known kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. japsonline.com By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thus guiding the design of more potent analogues. nih.gov

For a series of derivatives based on the this compound scaffold, a 3D-QSAR study could be performed. This involves aligning the set of molecules and calculating various molecular fields (steric, electrostatic, hydrophobic). Statistical methods like Partial Least Squares (PLS) are then used to create a model that relates these fields to the observed activity. nih.govugm.ac.id

The resulting QSAR model is typically represented by an equation and validated using statistical parameters like the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good predictive ability. nih.gov The model can also be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. ugm.ac.id

In Silico Prediction of Chemical Reactivity and Synthetic Feasibility

Computational methods can also predict the chemical reactivity and synthetic accessibility of a compound. As discussed, quantum chemical calculations (DFT) provide insights into reactivity through parameters like the HOMO-LUMO gap and MEP maps, which identify the most likely sites for chemical reactions. nih.gov

Assessing synthetic feasibility involves using cheminformatics tools to search databases of known chemical reactions. By breaking down the target molecule, this compound, into its constituent parts (the isoquinoline core and the 3,5-dichlorobenzoyl group), retrosynthetic analysis can be performed computationally. The isoquinoline ring is a well-known heterocycle, and numerous synthetic routes for its derivatives have been documented, making its synthesis generally feasible. nih.gov The feasibility of the final acylation step to attach the benzoyl group can also be evaluated based on known chemical precedents.

Cheminformatics Applications in Compound Design and Library Virtual Screening

Cheminformatics combines computer science with chemistry to manage and analyze large sets of chemical data. researchgate.net One of its primary applications in drug discovery is virtual screening, which involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific biological target. researchgate.net

If this compound is identified as a hit compound, its structure can be used as a query for similarity searching in massive chemical databases (e.g., ZINC, PubChem). This can rapidly identify commercially available or synthetically accessible analogues with potentially improved properties.

Alternatively, the scaffold can be used for library design. A virtual library of novel derivatives can be generated by computationally adding various substituents at different positions on the isoquinoline and benzoyl rings. This library can then be filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and subjected to virtual screening against a target of interest, a cost-effective method to explore the structure-activity landscape and prioritize compounds for synthesis and testing. nih.govmdpi.com

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Models

Enzyme Inhibition Studies and Kinetic Analysis

The isoquinoline (B145761) core is a common feature in many enzyme inhibitors. The potential for 4-(3,5-dichlorobenzoyl)isoquinoline to act as an enzyme inhibitor can be inferred from studies on related compounds.

DNA Topoisomerase II: Isoquinoline alkaloids are recognized for their anticancer effects, which are sometimes attributed to the inhibition of enzymes crucial for cell proliferation, such as DNA topoisomerases. nih.gov These enzymes regulate DNA topology and are vital for replication and transcription. nih.gov Certain indenoisoquinolines, which share the core isoquinoline structure, are potent topoisomerase I inhibitors. nih.gov Other quinazoline (B50416) derivatives have been designed as intercalative DNA topoisomerase II (Topo II) inhibitors. nih.gov These inhibitors can function either by stabilizing the Topo II-DNA complex (poisons) or by blocking the enzyme's catalytic activity. nih.gov The planar aromatic system of the isoquinoline ring in this compound could potentially intercalate between DNA base pairs, a common mechanism for Topo II inhibitors. nih.gov

Other Enzymes: The broader class of isoquinoline alkaloids has been shown to inhibit various other enzymes. nih.gov For instance, some isoquinoline derivatives have been investigated for their ability to inhibit cholinesterases (AChE and BChE) in the context of Alzheimer's disease. nih.govnih.gov While specific kinetic analyses for this compound are not available, steady-state kinetic analysis is a standard method to characterize enzyme inhibitors, determining parameters like Km, Vmax, and Ki to understand the nature and potency of the inhibition. nih.gov

Receptor Binding Profiling and Ligand-Receptor Interactions

The interaction of isoquinoline derivatives with various G protein-coupled receptors (GPCRs) and other receptors has been documented, suggesting potential targets for this compound.

CRTH2 Receptor: A series of isoquinoline derivatives has been identified as potent antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a receptor for prostaglandin (B15479496) D2 (PGD2). nih.gov The CRTH2 receptor is involved in allergic inflammation. nih.gov For example, the compound TASP0376377, an isoquinoline derivative, showed potent binding affinity (IC50 = 19 nM) and functional antagonist activity (IC50 = 13 nM) at the CRTH2 receptor. nih.gov This suggests that the isoquinoline scaffold is a viable backbone for CRTH2 antagonism.

Formyl-Peptide Receptors (FPRs): FPRs are GPCRs that recognize N-formyl peptides from bacteria and damaged host cells, playing a role in inflammatory responses. nih.govwikipedia.org The FPR family, including FPR1, FPR2, and FPR3, can interact with a diverse range of ligands. wikipedia.orgnih.gov Given the promiscuous nature of these receptors, particularly FPR2 (also known as FPRL1), it is conceivable that novel chemical structures like this compound could interact with them, potentially modulating inflammatory pathways. nih.govnih.gov

The following table summarizes the activity of a representative isoquinoline derivative at the CRTH2 receptor.

| Compound | Target Receptor | Binding Affinity (IC50) | Functional Antagonist Activity (IC50) |

| TASP0376377 | CRTH2 | 19 nM | 13 nM |

| Data derived from studies on isoquinoline derivatives. nih.gov |

Cellular Pathway Modulation in Cell Culture Models

The impact of isoquinoline derivatives on cellular functions has been extensively studied in various cell culture models, revealing effects on cell growth, survival, and viral infection.

Anti-proliferative Effects and Apoptosis Induction: Isoquinoline alkaloids are well-documented for their anti-cancer properties, which are often mediated through the induction of cell cycle arrest and apoptosis (programmed cell death). nih.gov For instance, the indenoisoquinoline derivative AM6-36 was found to inhibit the proliferation of HL-60 human leukemia cells with an IC50 of 86 nM. nih.gov At low concentrations, it induced G2/M phase cell cycle arrest, while at higher concentrations, it triggered apoptosis. nih.gov This apoptotic response was associated with the activation of caspases, loss of mitochondrial membrane potential, and modulation of MAPK and c-Myc pathways. nih.gov Similarly, other synthetic flavonoids and isoquinoline derivatives have demonstrated potent cytotoxic effects against various human leukemia cell lines. nih.govnih.gov

Interference with Viral Replication Pathways: The isoquinoline scaffold is present in natural alkaloids that can interfere with multiple pathways crucial for viral replication, such as those involving nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK). nih.gov Some isoquinoline alkaloids have shown activity against HIV and the herpes simplex virus. nih.gov The replication of viruses like influenza A depends on host cell pathways, including redox-sensitive pathways activated by enzymes like NADPH oxidase 4 (NOX4). nih.gov Inhibition of these host pathways can suppress viral replication, presenting a potential antiviral mechanism for compounds like this compound. nih.gov

| Compound/Class | Cell Line | Biological Effect | Associated Pathway Modulation |

| AM6-36 (Indenoisoquinoline) | HL-60 Leukemia | Anti-proliferative (IC50 = 86 nM), G2/M Arrest, Apoptosis | p38 MAPK/JNK activation, c-Myc down-regulation |

| STX3451 (Tetrahydroisoquinoline) | MDA-MB-231 Breast, A549 Lung | Anti-proliferative, Apoptosis Induction | Microtubule disruption, Autophagy |

| Isoquinoline Alkaloids | Various | Antiviral | Interference with NF-κB, MAPK/ERK pathways |

| Data compiled from studies on various isoquinoline derivatives. nih.govnih.govnih.gov |

Mechanism of Action Elucidation in Preclinical Biological Systems

Preclinical studies on isoquinoline-based compounds have pointed towards complex mechanisms of action involving the modulation of the immune system and cellular signaling. For example, the antitumor agent SDZ 62-434, a dihydroimidazo[2,1-a]isoquinoline derivative, was shown to exert its effects through both direct cytotoxicity against tumor cells and macrophage-induced cytotoxicity in murine models. nih.gov Preliminary investigations suggested that its mechanism involves macrophage activation and potential interference with signal transduction pathways. nih.gov This highlights that the in vivo efficacy of isoquinoline derivatives can be a result of a combination of direct cellular effects and modulation of the host's biological systems.

Structure-Activity Relationships (SAR) Driving Mechanistic Efficacy in Preclinical Models

The biological activity of isoquinoline derivatives is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies help in understanding how different functional groups and substitutions influence efficacy.

For isoquinoline-based CRTH2 antagonists, the nature and position of substituents on the isoquinoline ring and its appended groups are critical for binding affinity and antagonist potency. nih.gov

In the context of anticancer tetrahydroisoquinoline derivatives that act as microtubule disruptors, substitutions on the benzyl (B1604629) ring significantly impact activity. For example, replacing a methoxy (B1213986) group with a chloro substituent can improve anti-proliferative activity. nih.gov The 3,5-dichloro substitution on the benzoyl ring of this compound is therefore expected to be a key determinant of its biological activity profile, likely influencing its binding affinity and selectivity for various targets.

SAR studies on other heterocyclic scaffolds have shown that the placement of halogen atoms, like chlorine or bromine, on aromatic rings can significantly enhance potency by forming specific interactions within the target's binding pocket. nih.gov The presence of two chlorine atoms in this compound suggests a design intended to optimize such interactions.

Investigations into Multi-Target-Directed Ligand (MTDL) Potential

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making a "one-target, one-drug" approach insufficient. chemrxiv.org This has led to the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple targets simultaneously. nih.govnih.govchemrxiv.org

Advanced Methodologies for Research and Development

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large numbers of compounds for a specific biological activity. youtube.comthermofisher.com This process is crucial for identifying "hits"—compounds that exhibit a desired effect against a biological target—from extensive chemical libraries. nih.gov These libraries, such as the Maybridge Screening Collection, can contain over 50,000 structurally diverse organic compounds, often with drug-like properties that increase the probability of finding successful candidates. thermofisher.comthermofisher.com

The process of identifying a hit compound like a substituted isoquinoline (B145761) involves a multi-step cascade. nih.gov Initially, a primary screen is conducted where thousands of compounds are tested at a single concentration against a specific target. nih.gov Compounds that show activity proceed to a confirmation stage, where their activity is verified in a dose-response manner. nih.gov Subsequently, these confirmed hits undergo further validation and profiling to assess their potency and potential liabilities. nih.gov

Focused screening libraries, which are curated collections of compounds with a higher likelihood of interacting with a specific target class (e.g., kinases, G-protein-coupled receptors), can also be employed to increase the efficiency of the screening process. thermofisher.com The ultimate goal of HTS is to identify promising lead structures that can be further optimized through medicinal chemistry efforts. youtube.com

Table 1: Hypothetical High-Throughput Screening Cascade for a Target of Interest

| Phase | Objective | Typical Activities | Example Compound |

| Primary Screen | Identify initial "hits" from a large compound library. | Single-point assay against the target at a fixed concentration (e.g., 10 µM). | A diverse library of heterocyclic compounds. |

| Hit Confirmation | Validate the activity of primary hits and determine initial potency. | Dose-response curve generation to calculate IC50 or EC50 values. | Compounds showing >50% inhibition in the primary screen. |

| Hit-to-Lead | Characterize confirmed hits for potency, selectivity, and initial ADME properties. | Orthogonal assays, selectivity profiling against related targets, preliminary pharmacokinetic assessment. | Confirmed hits with potent activity and desirable structural features. |

Chromatographic Techniques for Purification and Analysis of Research Intermediates and Products

Chromatography is an indispensable tool in chemical research for the separation, identification, and purification of compounds. Preparative liquid chromatography is a powerful technique for isolating desired products from complex reaction mixtures, offering high selectivity and the ability to obtain highly pure compounds. interchim.comnih.gov The principle of preparative HPLC relies on the differential partitioning of components between a stationary phase and a mobile phase, allowing for their effective separation. interchim.com The transition from analytical scale HPLC to preparative scale is a common strategy for purifying research intermediates and final products. interchim.comresearchgate.net

For the analysis of intermediates and the final product, "4-(3,5-Dichlorobenzoyl)isoquinoline," High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a suitable method. The benzoyl and isoquinoline moieties are chromophores that absorb UV light, facilitating detection. nih.gov Method development for HPLC-UV analysis involves optimizing the mobile phase composition, stationary phase, and detection wavelength to achieve good separation and sensitivity. nih.govresearchgate.net

Table 2: Overview of Chromatographic Techniques

| Technique | Primary Application | Key Parameters | Relevance to this compound |

| Preparative HPLC | Purification of compounds from reaction mixtures. | Stationary phase, mobile phase composition, flow rate, column loading. | Isolation of research intermediates and the final product in high purity. interchim.comnih.gov |

| Analytical HPLC-UV | Analysis of purity and quantification of compounds. | Stationary phase, mobile phase composition, flow rate, UV detection wavelength. | Purity assessment and quantification of "this compound" and its precursors. nih.gov |

Many biologically active molecules are chiral, and their enantiomers can exhibit different pharmacological effects. Therefore, the separation of enantiomers is critical in the development of chiral drugs. nih.gov High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used method for enantioseparation. nih.gov Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose, are particularly effective for a broad range of chiral compounds, including isoquinoline alkaloids. nih.govmdpi.com

The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the chiral analyte and the chiral selector on the stationary phase. nih.gov The choice of the mobile phase, often a mixture of an alkane and an alcohol, significantly influences the retention and resolution of the enantiomers. nih.gov For chiral derivatives of "this compound," a screening of different polysaccharide-based CSPs and mobile phase compositions would be necessary to achieve optimal separation. mdpi.commdpi.com

Table 3: Common Polysaccharide-Based Chiral Stationary Phases

| Chiral Stationary Phase | Chiral Selector | Typical Applications |

| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) | Broad applicability for a wide range of chiral compounds. mdpi.com |

| Chiralcel® OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Effective for the separation of many racemic compounds. mdpi.com |

| Chiralcel® OJ | Cellulose tris(4-methylbenzoate) | Often used for the separation of aromatic and polar compounds. mdpi.com |

| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel | Offers enhanced solvent compatibility. mdpi.com |

Flow Chemistry Applications in Isoquinoline Synthesis and Derivatization

Flow chemistry, where chemical reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages over traditional batch synthesis. These benefits include enhanced control over reaction parameters (temperature, pressure, and reaction time), improved safety for hazardous reactions, and the potential for straightforward scaling up.

The synthesis of substituted isoquinolines can be achieved through various methods, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions, as well as transition-metal-catalyzed cyclizations. organic-chemistry.orgnih.gov Many of these transformations can be adapted to flow chemistry setups. For instance, the synthesis of 4-substituted isoquinolines has been achieved through Heck reactions of 4-bromoisoquinoline (B23445) with acrylate (B77674) esters, a process that can be translated to a flow reactor. nih.gov The ability to precisely control reaction conditions in a flow system can lead to higher yields and purities of the desired isoquinoline derivatives.

Table 4: Comparison of Batch vs. Flow Chemistry for Isoquinoline Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Often inefficient, leading to temperature gradients. | Highly efficient due to high surface-area-to-volume ratio. |

| Mass Transfer | Can be limited by stirring efficiency. | Efficient mixing through static mixers or narrow channels. |

| Safety | Handling of large quantities of hazardous reagents can be risky. | Small reaction volumes at any given time enhance safety. |

| Scalability | Often requires re-optimization of reaction conditions. | Can be scaled up by running the system for a longer duration. |

Automation and Robotics in Synthetic Chemistry Research

The integration of automation and robotics into synthetic chemistry laboratories has the potential to significantly accelerate the pace of research and development. Automated synthesis platforms can perform multi-step reaction sequences, purifications, and analyses with minimal human intervention. This approach not only increases throughput but also enhances the reproducibility of experimental results.

The synthesis of complex molecules like isoquinoline alkaloids can benefit from automated systems. nih.govclockss.org For example, a robotic system can be programmed to carry out the sequential addition of reagents, control reaction temperatures, and perform in-line purification steps. This is particularly advantageous for the construction of compound libraries for structure-activity relationship (SAR) studies, where numerous analogs of a lead compound, such as "this compound," need to be synthesized and tested. The use of automated platforms allows chemists to focus on experimental design and data analysis rather than on repetitive manual tasks.

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies for Complex 4-(3,5-Dichlorobenzoyl)isoquinoline Analogs

The next generation of drug discovery relies on the ability to create structurally diverse and complex molecules. For this compound, future synthetic efforts must move beyond classical construction methods to embrace modern, more efficient technologies. Advanced catalytic systems, such as Ruthenium(II)-catalyzed C-H functionalization, offer a powerful tool for directly modifying the isoquinoline (B145761) core. researchgate.net This approach allows for the introduction of various substituents at positions previously difficult to access, without the need for pre-functionalized starting materials.

Furthermore, coupling reactions like the Goldberg–Ullmann-type amination can be explored to append complex amide-containing structures to the isoquinoline ring, potentially modulating solubility and target engagement. mdpi.com The objective is to generate a library of analogs with diverse electronic and steric properties to comprehensively map the structure-activity relationship (SAR).

Table 1: Proposed Complex Analogs for Future Synthesis

| Analog Class | Proposed Modification | Rationale | Potential Synthetic Route |

|---|---|---|---|

| C-1 Substituted Analogs | Introduction of small alkyl, aryl, or heteroaryl groups at the C-1 position. | To probe a key region for interaction with biological targets, as C-1 is often crucial for the activity of isoquinoline alkaloids. | Ru(II)-catalyzed C-H activation/annulation. researchgate.net |

| Fused-Ring Systems | Annulation of additional heterocyclic rings (e.g., furan, pyrrole, thiazole) across the isoquinoline backbone. | To create rigid, conformationally constrained structures that may exhibit higher target specificity and potency. | Multi-component condensation reactions or intramolecular cyclizations. |

| Flexible Side-Chain Analogs | Replacement of the benzoyl linker with more flexible ether or long-chain alkyl linkers. | To explore different binding modes and optimize interactions with dynamic protein pockets. | Williamson ether synthesis followed by Grignard addition. |

| Tetrahydroisoquinoline Derivatives | Reduction of the isoquinoline core to a 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold. | To introduce three-dimensional complexity and chiral centers, enabling exploration of stereochemical influences on activity. nih.gov | Catalytic hydrogenation followed by chiral resolution. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid, data-driven compound design and optimization. mdpi.comnih.gov For the this compound scaffold, these computational tools offer a pathway to intelligently navigate the vast chemical space of potential analogs.

A key future direction is the development of robust Quantitative Structure-Activity Relationship (QSAR) models. By curating a dataset of synthesized analogs and their corresponding biological activities, ML algorithms can identify the critical molecular descriptors that govern potency and selectivity. nih.gov Deep learning models, such as graph neural networks, can learn intricate structure-property relationships directly from the molecular graph, offering more nuanced predictions than traditional methods. springernature.com

Exploration of Unique Biological Targets and Pathways for Mechanistic Understanding

While isoquinolines are known to interact with a wide range of biological targets, the specific molecular partners of this compound remain largely uncharacterized. nih.govresearchgate.net A critical area of future research is the definitive identification of its cellular targets to elucidate its mechanism of action.

Modern chemoproteomic approaches are well-suited for this challenge. By developing affinity-based probes derived from the compound's scaffold (see Section 8.4), researchers can perform pull-down experiments from cell lysates followed by mass spectrometry to identify interacting proteins. This unbiased approach can uncover novel targets and pathways that would not be predicted by conventional methods.

Additionally, computational reverse docking or target prediction algorithms can screen the structure of this compound against databases of known protein structures to generate a list of potential binding partners. These in silico hypotheses can then be validated experimentally. Given the precedent for other complex isoquinolines, exploring targets like heat shock protein 90 (Hsp90) could be a valuable starting point. nih.gov

Table 2: Potential Unexplored Biological Target Classes

| Target Class | Rationale for Exploration | Proposed Investigative Method |

|---|---|---|

| Protein Kinases | Many kinase inhibitors feature heterocyclic scaffolds. The dichlorobenzoyl moiety could occupy the ATP-binding site. | Kinase panel screening assays; Affinity-based proteomics. |

| Heat Shock Proteins (e.g., Hsp90) | Other complex substituted isoquinolines have shown activity as Hsp90 inhibitors. nih.gov | Cellular thermal shift assay (CETSA); Western blotting for client protein degradation. |

| G-Protein Coupled Receptors (GPCRs) | The rigid, aromatic structure is suitable for binding within transmembrane domains of various GPCRs. | Radioligand binding assays for a panel of GPCRs. nih.gov |

| DNA/RNA G-quadruplexes | Planar aromatic systems are known to intercalate into or bind to non-canonical nucleic acid structures. | Circular dichroism (CD) spectroscopy; Fluorescence resonance energy transfer (FRET) melting assays. |

Development of Advanced Research Tools and Probes based on the Compound Scaffold

To fully understand how this compound functions within a biological system, it is essential to develop chemical biology tools derived from its structure. These molecular probes can be used to visualize the compound in cells and identify its binding partners.

Future research should focus on synthesizing three main types of probes:

Fluorescent Probes : By conjugating a fluorophore (e.g., a BODIPY or rhodamine dye) to a non-critical position on the molecule, its uptake, subcellular localization, and dynamic interactions can be monitored in real-time using fluorescence microscopy. The synthesis of novel isoquinoline derivatives with inherent fluorescent properties is also a promising avenue. mdpi.com

Affinity-Based Probes : Attaching a biotin (B1667282) tag via a flexible linker allows for the capture of protein targets. After incubation with cell lysate, the probe-protein complexes can be isolated using streptavidin beads and the bound proteins identified by mass spectrometry.

Photoaffinity Probes : Incorporating a photoreactive group (e.g., a diazirine or benzophenone) creates a probe that will covalently crosslink to its target upon UV irradiation. This provides a powerful and unambiguous method for target identification, as the bond is stable through rigorous purification steps.

Studies on Stereochemical Influence on Molecular Interactions

Stereochemistry is a fundamental determinant of a drug's biological activity, as chiral molecules often exhibit differential interactions with their protein targets. researchgate.net While this compound is achiral, future analog design should strategically introduce chiral centers to explore three-dimensional chemical space.

A promising strategy involves the synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, which introduces a chiral center at the C-1 or C-3 position. nih.gov The resulting enantiomers must be resolved and evaluated separately. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer), providing crucial insights into the required three-dimensional arrangement for optimal target binding, often rationalized by models like the Easson-Stedman hypothesis. researchgate.net

Advanced computational techniques, such as molecular dynamics (MD) simulations, can be used to model the binding of different stereoisomers to a putative target. nih.gov These simulations can reveal differences in binding energy, conformational stability, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), providing a molecular basis for the experimentally observed differences in activity.

Q & A

Basic: What are the common synthetic routes for preparing 4-(3,5-Dichlorobenzoyl)isoquinoline, and what analytical methods validate its purity?

Answer:

The synthesis typically involves coupling 3,5-dichlorobenzoyl chloride with isoquinoline derivatives. For example, analogous methods (e.g., ) use nucleophilic acylation under basic conditions, where isoquinoline reacts with acyl chlorides in ethanol or DMF. Purification often employs column chromatography, followed by recrystallization. Analytical validation includes 1H NMR (to confirm substitution patterns and aromatic protons) and HRMS (for molecular weight confirmation) . Purity is further assessed via melting point consistency and HPLC (not explicitly mentioned in evidence but inferred from standard protocols).

Advanced: How can researchers optimize synthetic yields of this compound derivatives while minimizing byproducts?

Answer:

Yield optimization requires careful control of reaction conditions:

- Catalytic systems : Pd-based catalysts (e.g., PdCl₂(PPh₃)₂ in ) enhance coupling efficiency.

- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates ().

- Temperature gradients : Stepwise heating (e.g., 60–80°C) reduces side reactions like over-halogenation (inferred from ).

- Byproduct mitigation : Use scavengers (e.g., molecular sieves) to absorb excess acyl chloride or HCl. Post-synthesis, employ gradient elution in chromatography to separate regioisomers (e.g., 4- vs. 1-substituted isoquinoline) .

Basic: What spectroscopic techniques are critical for characterizing substituent effects on the isoquinoline ring?

Answer:

- 1H/13C NMR : Identifies substitution patterns (e.g., deshielding of protons near electron-withdrawing groups like dichlorobenzoyl) .

- IR spectroscopy : Confirms carbonyl (C=O) stretching (~1680 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) .

- X-ray crystallography (if available): Resolves stereoelectronic effects of substituents on ring planarity ().

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound analogs?

Answer:

Contradictions often arise from differing assay conditions or substituent positional effects. Strategies include:

- Systematic SAR libraries : Synthesize derivatives with substitutions at positions 1, 3, 7, or 8 (), avoiding sterically hindered positions (e.g., 4- or 5-substituents reduce binding ).

- Computational docking : Compare binding affinities using software like AutoDock to reconcile experimental vs. predicted activities (inferred from ).

- Meta-analysis : Cross-reference data across studies (e.g., vs. 10) to identify consensus trends, such as enhanced potency with lipophilic substituents.

Basic: What safety protocols are essential when handling intermediates like 3,5-dichlorobenzoyl chloride?

Answer:

- Personal protective equipment (PPE) : Corrosion-resistant gloves (nitrile), N100 respirators, and face shields ( ).

- Ventilation : Use fume hoods to avoid inhalation of volatile acyl chlorides (H335 hazard ).

- Spill management : Neutralize spills with sodium bicarbonate or inert adsorbents ().

- Storage : Keep at +4°C in sealed, labeled containers away from moisture ( ).

Advanced: How can fragment-based drug design (FBDD) improve the bioactivity of this compound derivatives?

Answer:

FBDD involves:

- Fragment screening : Test monosubstituted isoquinoline fragments (e.g., 3-Cl, 7-OMe) for target binding ( ).

- Fragment merging : Combine active fragments (e.g., dichlorobenzoyl + piperazine moieties in ) using modular synthesis.

- Avoiding structural bias : Prioritize biochemical assays over X-ray data ( ), enabling discovery of novel binding modes.

- Potency enhancement : Optimize merged fragments via iterative SAR (e.g., halogen bonding vs. hydrophobic interactions ).

Basic: What are the key considerations for designing stability studies of this compound under physiological conditions?

Answer:

- pH-dependent degradation : Test solubility and stability in buffers (pH 1–10) to simulate gastrointestinal and plasma environments.

- Light/heat sensitivity : Store samples in amber vials at controlled temperatures ( ).

- Metabolic stability : Use liver microsomes or S9 fractions to assess CYP450-mediated degradation (method inferred from ).

Advanced: How can molecular dynamics (MD) simulations elucidate the mechanism of action of this compound in protein binding?

Answer:

- Trajectory analysis : Simulate ligand-protein interactions (e.g., PRMT3 in ) to identify key residues (e.g., Arg or Lys for H-bonding).

- Free energy calculations : Use MM-GBSA to quantify binding energy contributions of the dichlorobenzoyl group .

- Conformational sampling : Compare MD results with crystallographic data (e.g., PDB ID: 4RYL) to validate docking poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.